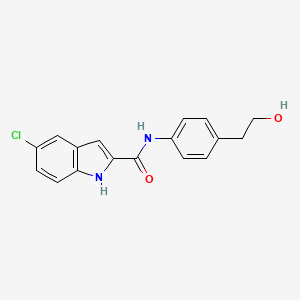
5-Chloroindolecarboxamide, 2b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroindolecarboxamide, 2b is a compound belonging to the indole-2-carboxamide family, known for its significant biological activities. Indole derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of a chlorine atom at the 5-position of the indole ring enhances its chemical reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroindolecarboxamide, 2b typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole-2-carboxylic acid.
Conversion to Ester: The carboxylic acid is converted to its ester derivative using trimethylsilyl diazomethane.
Formation of Carboxamide: The ester is then reacted with ammonium hydroxide or hydrazine hydrate to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale synthesis of 5-chloroindole-2-carboxylic acid.
Efficient Conversion: Optimized conversion of the acid to its ester and subsequent formation of the carboxamide using industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloroindolecarboxamide, 2b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloroindolecarboxamide, 2b has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including tuberculosis.
Industry: Utilized in the development of new drugs and chemical compounds.
Mecanismo De Acción
The primary mechanism of action of 5-Chloroindolecarboxamide, 2b involves disrupting the function of essential proteins in target organisms. For instance, it targets the mycolic acid transporter MmpL3 protein in Mycobacterium tuberculosis, inhibiting its function and leading to the death of the bacteria . This mechanism makes it a promising candidate for developing new anti-tuberculosis agents .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroindole-2-carboxylic acid: A precursor in the synthesis of 5-Chloroindolecarboxamide, 2b.
5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: Another derivative with glycogen phosphorylase inhibitory activity.
5-Substituted Indole-2-carboxamide Derivatives: Known for their antimicrobial activity.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent biological activities. The presence of the chlorine atom at the 5-position and the carboxamide group at the 2-position confer unique chemical properties and biological activities, distinguishing it from other indole derivatives .
Propiedades
IUPAC Name |
5-chloro-N-[4-(2-hydroxyethyl)phenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-3-6-15-12(9-13)10-16(20-15)17(22)19-14-4-1-11(2-5-14)7-8-21/h1-6,9-10,20-21H,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNYERZCZJZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














